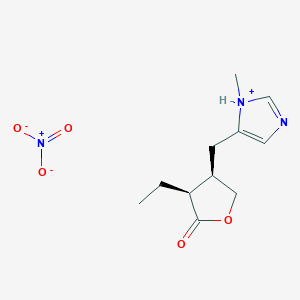

Pilocarpine nitrate salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pilocarpine nitrate salt is a naturally occurring alkaloid derived from the Pilocarpus plants. It is a muscarinic acetylcholine agonist, which means it selectively works on muscarinic receptors. This compound is primarily used to treat dry mouth and various ophthalmic conditions, including elevated intraocular pressure and glaucoma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pilocarpine nitrate salt is synthesized from pilocarpine, which is extracted from the leaves of Pilocarpus microphyllus. The extraction process involves moistening the sample with dilute sodium hydroxide to transform the alkaloid into its free-base form, followed by extraction using chloroform or a suitable organic solvent .

Industrial Production Methods

In industrial settings, pilocarpine is extracted from Pilocarpus jaborandi. The chemical synthesis of pilocarpine was first reported in 1933, but it was not commercially viable due to the long synthetic route focusing on isopilocarpine, which has significantly lower pharmacological activity compared to pilocarpine .

Analyse Des Réactions Chimiques

Types of Reactions

Pilocarpine nitrate salt undergoes various chemical reactions, including:

Oxidation: Pilocarpine can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pilocarpine can lead to the formation of pilocarpic acid.

Applications De Recherche Scientifique

Pilocarpine nitrate salt has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in various chemical analyses.

Biology: Pilocarpine is used to induce seizures in animal models to study epilepsy.

Medicine: It is used to treat dry mouth caused by Sjogren’s Syndrome or radiotherapy for head and neck cancer.

Industry: This compound is used in the formulation of eye drops and other pharmaceutical products.

Mécanisme D'action

Pilocarpine nitrate salt acts as a muscarinic receptor agonist. It primarily targets the muscarinic M3 receptor, which is expressed in various endocrine and exocrine glands, including the gastric and salivary glands. It also affects smooth muscle cells in the pupillary sphincter and ciliary bodies, causing muscle contraction and resulting in pupil constriction (miosis). This action helps reduce intraocular pressure in glaucoma patients .

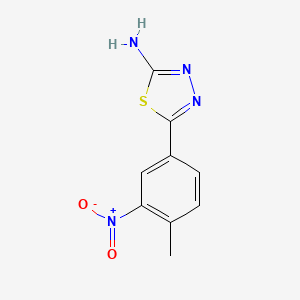

Comparaison Avec Des Composés Similaires

Similar Compounds

Pilocarpine hydrochloride: Another salt form of pilocarpine used for similar medical applications.

Isopilocarpine: A less active isomer of pilocarpine.

Cevimeline: A muscarinic agonist used to treat dry mouth but with a different chemical structure.

Uniqueness

Pilocarpine nitrate salt is unique due to its specific action on muscarinic receptors and its effectiveness in treating both dry mouth and glaucoma. Its ability to induce miosis and reduce intraocular pressure makes it particularly valuable in ophthalmology .

Propriétés

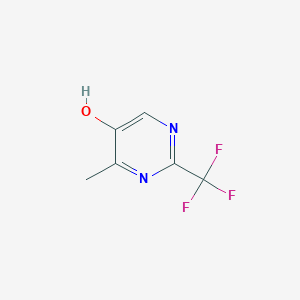

Formule moléculaire |

C11H17N3O5 |

|---|---|

Poids moléculaire |

271.27 g/mol |

Nom IUPAC |

(3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-1-ium-5-yl)methyl]oxolan-2-one;nitrate |

InChI |

InChI=1S/C11H16N2O2.NO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;/q;-1/p+1/t8-,10-;/m0./s1 |

Clé InChI |

FQTIRVOROACNDP-GNAZCLTHSA-O |

SMILES isomérique |

CC[C@H]1[C@H](COC1=O)CC2=CN=C[NH+]2C.[N+](=O)([O-])[O-] |

SMILES canonique |

CCC1C(COC1=O)CC2=CN=C[NH+]2C.[N+](=O)([O-])[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)

![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)

![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)

![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)